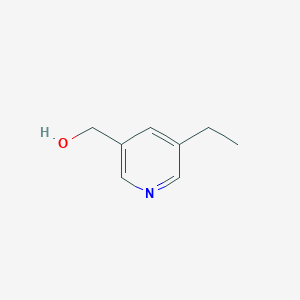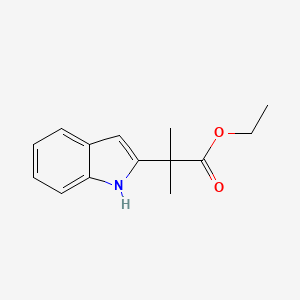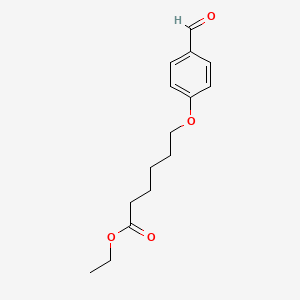![molecular formula C11H10ClN3O B8668597 [2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)
[2-(4-chloroanilino)pyrimidin-4-yl]methanol
Descripción general
Descripción
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is a chemical compound that features a pyrimidine ring structure with a phenylamino group and a chlorophenyl group The presence of the methanol group indicates that it is a type of alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloroanilino)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorophenylamine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-chloroanilino)pyrimidin-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or a carboxylic acid, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
[2-(4-chloroanilino)pyrimidin-4-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(4-chloroanilino)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(4-Chlorophenylamino)pyrimidin-5-yl)methanol
- (2-(4-Chlorophenylamino)pyrimidin-4-yl)ethanol
Uniqueness
[2-(4-chloroanilino)pyrimidin-4-yl]methanol is unique due to its specific structural features, such as the position of the methanol group and the presence of the chlorophenyl and phenylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
[2-(4-chloroanilino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H10ClN3O/c12-8-1-3-9(4-2-8)14-11-13-6-5-10(7-16)15-11/h1-6,16H,7H2,(H,13,14,15) |
Clave InChI |
NNGWWPDKXJLQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=CC(=N2)CO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

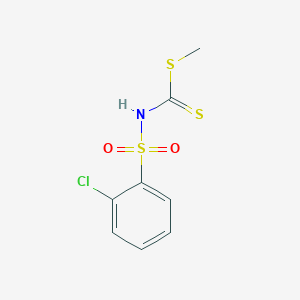
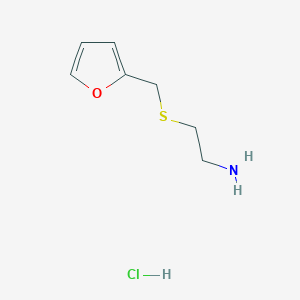
![1-Methoxy-2-[2-[(2-methoxyphenyl)-phenylphosphoryl]ethyl-phenylphosphoryl]benzene](/img/structure/B8668542.png)
![tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B8668551.png)
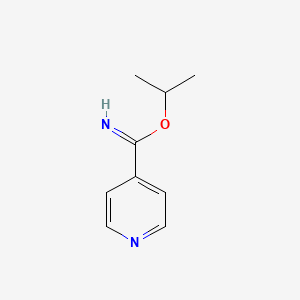
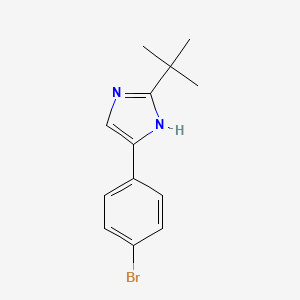
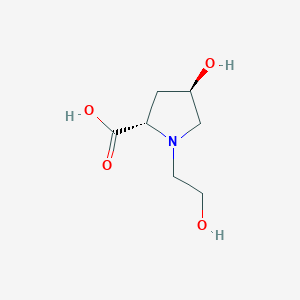
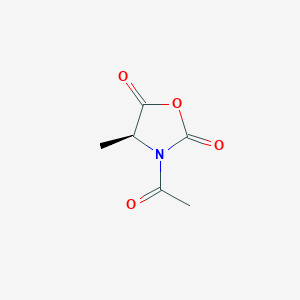
![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)
